S1P1 Antagonist Potency: NIBR0213 vs. TASP0277308
NIBR0213 demonstrates superior potency for human S1P1 receptor antagonism compared to the alternative S1P1 antagonist TASP0277308. In GTPγS binding assays, NIBR0213's IC50 of 2.0 nM is approximately 2.1-fold lower (more potent) than the reported IC50 of 4.2 nM for TASP0277308 [1].
| Evidence Dimension | Human S1P1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | TASP0277308: 4.2 nM |
| Quantified Difference | NIBR0213 is 2.1-fold more potent |
| Conditions | GTPγS binding assay in HEK293 cells expressing human S1P1 |
Why This Matters
This higher potency allows for use of lower drug concentrations in vitro, minimizing off-target and vehicle-related artifacts.
- [1] Anjiechem. TASP0277308 Technical Datasheet. 2024. View Source
